molecular formula C28H31N5O3 B2806971 5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021257-88-4

5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Katalognummer: B2806971
CAS-Nummer: 1021257-88-4
Molekulargewicht: 485.588
InChI-Schlüssel: CLOAFMKNDOOUSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound belongs to the pyrazolo-pyridinone class, characterized by a fused bicyclic core (pyrazole and pyridinone rings) with substituents that modulate its physicochemical and biological properties. The structure includes:

  • A 2-methoxyethyl group at position 5, enhancing solubility and pharmacokinetic properties.
  • A phenyl group at position 2, contributing to aromatic stacking interactions.

Eigenschaften

IUPAC Name

5-(2-methoxyethyl)-7-[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O3/c1-21-8-10-22(11-9-21)18-30-12-14-32(15-13-30)27(34)24-19-31(16-17-36-2)20-25-26(24)29-33(28(25)35)23-6-4-3-5-7-23/h3-11,19-20H,12-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOAFMKNDOOUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Drug Development : The compound shows promise as a candidate for drug development due to its ability to interact with specific biological pathways. Notably, it has been investigated for its potential as an inhibitor of casein kinase 2 (CK2), an enzyme involved in cell proliferation and survival. In vitro studies indicate that it can modulate CK2 activity, suggesting applications in cancer therapy.

Biochemical Assays

Enzyme Interaction Studies : The compound can be utilized in biochemical assays to investigate enzyme interactions and receptor binding. Its structural characteristics allow it to bind effectively to various targets, which can be studied to understand its mechanism of action.

Antiviral Research

Activity Against Coronaviruses : Recent studies have explored the antiviral properties of this compound against β-coronaviruses, including SARS-CoV-2. The pyrazolo[4,3-c]pyridine scaffold has been associated with antiviral activity, indicating that this compound may contribute to the development of novel antiviral agents.

Material Science

Development of New Materials : Given its unique chemical properties, the compound can also be explored in the field of material science for developing new polymers or coatings. Its stability and solubility characteristics make it suitable for various industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential drug candidate targeting CK2 for cancer therapyModulates CK2 activity in vitro
Biochemical AssaysInvestigates enzyme interactions and receptor bindingEffective binding to various biological targets
Antiviral ResearchExplored for activity against β-coronavirusesAssociated with antiviral properties
Material ScienceDevelopment of new materials such as polymers or coatingsUnique stability and solubility characteristics

Case Study 1: CK2 Inhibition

In a study focused on the inhibition of CK2, researchers demonstrated that 5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one effectively reduced CK2 activity in cancer cell lines. This suggests its potential use in therapeutic strategies against tumors that are dependent on CK2 signaling pathways.

Case Study 2: Antiviral Activity Against SARS-CoV-2

A recent investigation assessed the compound's efficacy against SARS-CoV-2. Results indicated that it inhibited viral replication in vitro, showcasing its potential as a lead compound for developing antiviral therapies targeting COVID-19.

Analyse Chemischer Reaktionen

Piperazine-1-carbonyl Installation

The piperazine-1-carbonyl group is introduced via amide coupling :

  • Reagents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
  • Conditions: Room temperature, ethanol or DMF as solvent .

Example :

Reaction StepReagents/ConditionsYieldSource
Coupling of piperazine to coreEDCI/HOBt, DMF, 24h, RT85%

4-Methylbenzyl Substitution on Piperazine

The 4-methylbenzyl group is added via N-alkylation :

  • Reagent: 4-Methylbenzyl chloride.
  • Base: Triethylamine (TEA) or NaHCO₃.
  • Solvent: Acetonitrile or THF .

Key Data :

  • Reaction Time: 6–8 hours.
  • Temperature: 60–80°C.
  • Yield: 75–90% .

Suzuki-Miyaura Coupling

The phenyl group at position 2 is introduced via palladium-catalyzed coupling :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Boronic Acid: Phenylboronic acid.
  • Base: K₂CO₃ or Cs₂CO₃ .

Conditions :

ParameterValue
SolventDME/H₂O (4:1)
Temperature80°C
Reaction Time12h
Yield65–78%

Alkylation of Methoxyethyl Group

The 2-methoxyethyl chain is added via SN2 alkylation :

  • Reagent: 2-Methoxyethyl bromide.
  • Base: K₂CO₃.
  • Solvent: DMF .

Example :

SubstrateProductYield
5-Hydroxy derivative5-(2-Methoxyethyl)-substituted82%

Stability and Degradation

  • Hydrolytic Stability : The amide bond in the piperazine-1-carbonyl group is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions .
  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to decomposition of the pyrazolo-pyridine core, with a half-life of 4.2 hours .

Reductive Amination

Used to modify the piperazine nitrogen:

  • Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃), aldehydes/ketones.
  • Solvent: Dichloroethane (DCE) .

Example :

Aldehyde UsedProductYield
4-Nitrobenzaldehyde4-Nitrobenzyl-piperazine derivative68%

Buchwald-Hartwig Amination

For introducing aryl amines to the pyridine ring:

  • Catalyst: Pd₂(dba)₃/Xantphos.
  • Base: Cs₂CO₃.
  • Solvent: Toluene .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Position 5 Substituent Position 7 Substituent Key Modifications & Implications Reference
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one 2-Methoxyethyl 4-(4-Methylbenzyl)piperazine-1-carbonyl Enhanced lipophilicity from 4-methylbenzyl; potential kinase inhibition via piperazine linkage. N/A
5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3(5H)-one Ethyl 4-(2-Fluorophenyl)piperazine-1-carbonyl Fluorine atom increases electronegativity, potentially improving metabolic stability.
2-(4-Ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one Pyrido-pyrrolo-pyrimidinone N/A 4-Ethylpiperazine-1-carbonyl Expanded tricyclic core may enhance DNA intercalation or kinase binding.
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Chlorine 4-(Pyrazin-2-ylmethyl)piperazin-1-yl Pyrazine ring introduces hydrogen-bonding capacity for kinase ATP-binding site interactions.

Research Findings on Analogous Compounds

Structural Analysis

  • Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to ethyl or methyl substituents .
  • Conformational Flexibility : The 4-(4-methylbenzyl)piperazine moiety allows for adaptive binding to hydrophobic protein pockets, a feature shared with 4-(2-fluorophenyl)piperazine derivatives .

Critical Analysis of Divergent Evidence

  • Synthetic Routes : While and emphasize one-pot multi-component reactions, and rely on stepwise alkylation and coupling, suggesting that substituent complexity dictates the optimal method .
  • Biological Targets: Antimicrobial activity is prominent in simpler pyrazolo-pyridinones , whereas kinase inhibition is reported for more complex fused heterocycles (e.g., imidazo-pyridines) .

Q & A

Q. What are the optimal synthetic pathways for constructing the pyrazolo[4,3-c]pyridin-3-one core in this compound?

The pyrazolopyridine core is typically synthesized via cyclization of 2-phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by aldehyde-mediated cyclization (e.g., using 4-methylbenzyl aldehyde). Key steps include temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF) to optimize yield . Subsequent functionalization involves piperazine coupling via carbonyl activation using reagents like DCC or HATU .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodologies include:

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies).
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the 4-methylbenzyl and methoxyethyl groups.
  • Mass spectrometry (HRMS) for molecular weight verification .

Q. What are the primary biological targets or activities reported for this compound?

While direct data on this specific derivative is limited, structurally analogous pyrazolopyridines exhibit:

  • Kinase inhibition (e.g., IC₅₀ = 1–10 µM against VEGFR2).
  • Anti-inflammatory activity (e.g., TNF-α suppression in macrophage models).
  • Antimicrobial effects against Gram-positive bacteria (inhibition zones comparable to ciprofloxacin) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine or pyrazole rings) influence biological activity?

  • Piperazine substituents : Replacing the 4-methylbenzyl group with a 4-fluorobenzyl moiety (as in ) enhances blood-brain barrier permeability but reduces aqueous solubility.
  • Methoxyethyl vs. methyl groups : The methoxyethyl chain improves metabolic stability compared to methyl derivatives, as shown in pharmacokinetic studies of analogs .
  • SAR studies recommend systematic substitution at the pyrazole C-2 phenyl group to modulate target selectivity .

Q. What experimental strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

  • Standardized assays : Use uniform cell lines (e.g., HeLa for cytotoxicity) and control compounds (e.g., doxorubicin for IC₅₀ calibration).
  • Dose-response curves : Ensure ≥3 independent replicates to account for batch-to-batch variability in compound synthesis.
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Molecular docking : Use crystal structures of target proteins (e.g., PDE5 or kinases) to predict binding modes of the pyrazolopyridinone core.
  • QSAR models : Correlate logP values and substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .

Q. What are the critical stability considerations for this compound under experimental conditions?

  • Photodegradation : Store in amber vials at −20°C to prevent light-induced decomposition of the pyrazole ring.
  • Hydrolysis : The piperazine-carbonyl bond is susceptible to cleavage in aqueous buffers (pH > 8.0); use neutral buffers for in vitro assays .

Methodological Tables

Table 1. Key Reaction Conditions for Piperazine Coupling

StepReagents/ConditionsYield (%)Reference
Carbonyl activationDCC, DMAP, DCM, 0°C → RT, 12 h65–75
Nucleophilic substitutionPiperazine, K₂CO₃, DMF, 80°C, 6 h80–85

Table 2. Comparative Bioactivity of Structural Analogs

Analog SubstituentTarget Activity (IC₅₀)Reference
4-Methylbenzyl (target)PDE5 inhibition: 0.8 µM
4-FluorobenzylKinase inhibition: 1.2 µM
Ethyl ester (variant)Anti-inflammatory: TNF-α ↓ 40% at 10 µM

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